Raloxifene hydrochloride

Catalog No.
S548691
CAS No.
82640-04-8
M.F
C28H27NO4S ? HCl
M. Wt
510 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raloxifene hydrochloride

CAS Number

82640-04-8

Product Name

Raloxifene hydrochloride

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]methanone;chloride

Molecular Formula

C28H27NO4S ? HCl

Molecular Weight

510 g/mol

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N

SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.[Cl-]

Synonyms

Evista, Keoxifene, Keoxifene Hydrochloride, LY 139481, LY 156758, LY-139481, LY-156758, LY139481, LY156758, Raloxifene, Raloxifene HCl, Raloxifene Hydrochloride

Canonical SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.[Cl-]

Osteoporosis Prevention and Treatment:

  • Mechanism of action: Raloxifene acts as an agonist on estrogen receptors in bone, stimulating bone formation and reducing bone resorption. This helps to prevent postmenopausal osteoporosis and increase bone mineral density (BMD). [Source: National Institutes of Health (NIH): ]
  • Clinical evidence: Multiple large-scale trials have demonstrated the efficacy of raloxifene in increasing BMD and reducing fracture risk in postmenopausal women with osteoporosis. [Source: The Raloxifene Use for The Heart (RUTH) Study: ]

Breast Cancer Risk Reduction:

  • Mechanism of action: Raloxifene exhibits anti-estrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent breast cancer cells. [Source: Rationale for using raloxifene to prevent both osteoporosis and breast cancer in postmenopausal women: ]
  • Clinical evidence: Studies like the Multiple Outcomes of Raloxifene Evaluation (MORE) trial suggest that raloxifene can reduce the risk of invasive breast cancer in high-risk postmenopausal women. [Source: Skeletal effects of raloxifene after 8 years: results from the continuing outcomes relevant to Evista (CORE) study: ]

Cardiovascular Health:

  • Mechanism of action: Raloxifene may have beneficial effects on cardiovascular health by improving lipid profiles, reducing inflammation, and improving endothelial function. [Source: Design and methods of the Raloxifene Use for The Heart (RUTH) study: ]
  • Clinical evidence: While some studies suggest potential benefits, the RUTH trial did not find a significant reduction in cardiovascular events with raloxifene compared to placebo. Further research is needed in this area.

Other Potential Applications:

  • Schizophrenia: Early research suggests that raloxifene might be beneficial in treating schizophrenia symptoms, but large-scale clinical trials are needed for confirmation. [Source: Raloxifene - StatPearls: ]
  • Alzheimer's disease: Preliminary studies indicate potential neuroprotective effects of raloxifene in Alzheimer's disease, but further investigation is necessary.

UNII

4F86W47BR6

Related CAS

84449-90-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (83.58%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (97.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (77.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Optruma is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Optruma or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5.1).
Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5.1).,
Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated.When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

NCI Cancer Drugs

Drug: Raloxifenehydrochloride
US Brand Name(s): Evista
FDA Approval: Yes
Raloxifene hydrochloride is approved to prevent : Breast cancer. It is used to decrease the chance of invasive breast cancer in postmenopausal women who have a high risk for developing the disease or who have osteoporosis.
Raloxifene hydrochloride is also approved to prevent and treat: Osteoporosis in postmenopausal women.
Raloxifene hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer.

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

G03XC01

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

82640-04-8

FDA Medication Guides

Evista

Use Classification

Human drugs -> Optruma -> EMA Drug Category
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group
Human drugs -> Evista -> EMA Drug Category
Human drugs -> Raloxifene Teva -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1. Cardiovasc Drug Rev. 2001 Spring;19(1):57-74.

Cardiovascular effects of raloxifene hydrochloride.

Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla
D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.

Author information:
(1)Department of Internal Medicine, School of Medicine, University of Messina,
Italy.

Raloxifene hydrochloride binds to the estrogen receptor and shows
tissue-selective effects; thus, it belongs to a class of drugs recently described
as selective estrogen receptor modulators (SERMs). Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different receptor subtypes in various tissues,
and intracellular events after ligand binding. Raloxifene has estrogen-agonist
effects on bone and lipids and estrogen antagonist effects on the breast and
uterus. In addition to its well established effects on osteoporosis, recent
preclinical and clinical findings suggest that raloxifene also possesses
beneficial effects on the cardiovascular system. These findings indicated that
raloxifene may have cardioprotective properties without an increased risk of
cancer or other side effects. Raloxifene has been shown to reduce total and
low-density lipoprotein cholesterol concentrations in plasma, an effect similar
to that produced by estrogens. Unlike estrogens, however, raloxifene does not
increase high-density lipoprotein cholesterol and triglyceride levels in plasma.
Endothelium is thought to play an important role in the genesis of
atherosclerosis. Several lines of evidence suggest that an intervention with
endothelial function might influence the progression of coronary disease and the
incidence of cardiovascular events. Raloxifene increases the nitric
oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in
post-menopausal women to the same extent as estrogens. Furthermore, in two
randomized trials on post-menopausal women raloxifene reduced homocysteine
levels, another independent risk factor for the development of cardiovascular
disease. Although estrogens remain the drugs of choice in the hormonal therapy of
most postmenopausal women, raloxifene may represent and alternative in women who
are at risk of coronary artery disease.





2. Ann Intern Med. 1999 Mar 2;130(5):431-9.

Clinical effects of raloxifene hydrochloride in women.

Khovidhunkit W(1), Shoback DM.

Author information:
(1)University of California, San Francisco, and Veterans Affairs Medical Center,
94121, USA.

PURPOSE: To review clinical data on raloxifene hydrochloride, a selective
estrogen receptor modulator that was recently approved for the prevention of
osteoporosis in postmenopausal women.
DATA SOURCES: English-language articles published from 1980 to May 1998 were
identified through MEDLINE searches. Bibliographies, book chapters, and meeting
abstracts were reviewed for additional relevant publications.
STUDY SELECTION: Publications that contained information on the background of
development, structure, mechanism of action, tissue-selective effects, and
adverse effects of raloxifene hydrochloride were included.
DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical
information was extracted.
DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a
treatment for breast cancer and osteoporosis. It binds to the estrogen receptor
and shows tissue-selective effects; thus, it belongs to a class of drugs recently
described as selective estrogen receptor modulators. Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different estrogen receptor subtypes in various
tissues, and intracellular events after ligand binding. Raloxifene has
estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects
on the breast and uterus. An increase in bone mineral density at the spine, total
hip, and total body has been reported with raloxifene but seems to be less than
that seen with estrogen or alendronate therapy. Raloxifene has been shown to
produce a reduction in total and low-density lipoprotein cholesterol
concentrations similar to that produced by estrogen therapy, but high-density
lipoprotein cholesterol and triglyceride concentrations do not increase during
raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.
Long-term data on the effects of raloxifene in reduction of risk for fracture;
prevention of cardiovascular events; cognitive function; and the incidence of
breast, ovarian, and uterine cancer are not available. The most common adverse
effect of raloxifene is hot flashes.
CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected
organs in postmenopausal women. Although estrogen remains the drug of choice for
hormonal therapy in most postmenopausal women, raloxifene may be an alternative
in certain groups of women at risk for osteoporosis.

Explore Compound Types